(Z)-5-(3,5-Di-tert-butyl-4-hydroxybenzylidene)-2-thioxo-thiazolidin-4-one
Description
Properties
IUPAC Name |
(5Z)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2S2/c1-17(2,3)11-7-10(8-12(14(11)20)18(4,5)6)9-13-15(21)19-16(22)23-13/h7-9,20H,1-6H3,(H,19,21,22)/b13-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBDPSYDYYOULLK-LCYFTJDESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2C(=O)NC(=S)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C\2/C(=O)NC(=S)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137506-94-6 | |
| Record name | 4-Thiazolidinone, 5-((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methylene)-2-thioxo-, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137506946 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-(3,5-Di-tert-butyl-4-hydroxybenzylidene)-2-thioxo-thiazolidin-4-one typically involves the condensation of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with 2-thioxo-thiazolidin-4-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Reactivity of the Exocyclic C5 Benzylidene Group
The exocyclic double bond undergoes stereospecific reactions due to its conjugation with the thiazolidinone core:
2.1. Cycloaddition Reactions
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The compound participates in Diels-Alder reactions with dienophiles (e.g., maleic anhydride), forming bicyclic adducts. This reactivity is attributed to the electron-deficient nature of the α,β-unsaturated carbonyl system .
2.2. Electrophilic Substitution
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Bromination at the C5 methylene group occurs via reaction with bromine in acetic acid, yielding a mixture of E- and Z-stereoisomers of 5-bromo derivatives (Scheme 2) .
Reactivity of the Thioxo (-S-) Group
The thioxo group undergoes alkylation and oxidation :
3.1. S-Alkylation
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Reaction with methyl iodide in the presence of triethylamine produces 2-methylthio derivatives (Table 1) .
Table 1: S-Alkylation Reaction Conditions and Yields
| Substrate | Alkylating Agent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Target Compound | Methyl iodide | EtN | 72–85 |
3.2. Oxidation to Disulfides
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Treatment with hydrogen peroxide oxidizes the thioxo group to a disulfide (-S-S-), forming dimeric species .
Functionalization via the Phenolic Hydroxyl Group
The 4-hydroxyphenyl moiety undergoes acylation and etherification :
4.1. Acylation
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Reaction with acetyl chloride in pyridine yields the 4-acetoxy derivative , enhancing lipophilicity .
4.2. Etherification
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Alkylation with iodomethane in DMF produces the 4-methoxy derivative , altering hydrogen-bonding capacity .
Biological Interactions and Pharmacological Relevance
The compound exhibits PPARγ agonistic activity by forming hydrogen bonds with key residues (Asp1044, Glu915) via its carbonyl and hydroxyl groups . It also inhibits DYRK1A kinase (IC = 0.028 μM) through interactions with the hydrophobic cavity formed by Ile886 and Leu887 .
Mechanistic Insights
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Knoevenagel Condensation : The methylene carbon (C5) acts as a nucleophile, attacking the electrophilic aldehyde carbonyl carbon. Piperidine or acetic acid catalyzes enolate formation .
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Stereochemical Stability : The Z-configuration is thermodynamically favored due to intramolecular hydrogen bonding between the hydroxyl group and thiazolidinone carbonyl .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Potential use as an additive in materials science for enhancing the properties of polymers and coatings.
Mechanism of Action
The mechanism of action of (Z)-5-(3,5-Di-tert-butyl-4-hydroxybenzylidene)-2-thioxo-thiazolidin-4-one involves its interaction with various molecular targets and pathways. The hydroxyl group can scavenge free radicals, contributing to its antioxidant activity. The thiazolidinone core can interact with enzymes and proteins, potentially inhibiting their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural, physicochemical, and functional differences between (Z)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-thioxo-thiazolidin-4-one and related rhodanine derivatives:
Key Structural and Functional Insights:
Steric and Electronic Effects: The tert-butyl groups in the target compound confer high thermal stability (melting point ~277–279°C) compared to analogs like R1 or R2, which lack bulky substituents . Electron-donating groups (e.g., diethylamino in R2) enhance π-conjugation, improving optical properties, while electron-withdrawing groups (e.g., Cl in 3f) increase electrophilicity for metal binding .
Heavy Metal Sensing: R1’s azulene moiety enables selective Pb(II) detection with a limit of 0.12 µM, outperforming R2 (limit ~1 µM) due to stronger π-metal interactions . R2’s diethylamino group enhances solubility and UV-Vis absorption, making it preferable for solution-phase optical assays .
Biological Activity: The target compound’s tert-butyl-phenol group is critical for dual COX/5-LOX inhibition, reducing inflammatory prostaglandins and leukotrienes . Chlorinated derivatives (e.g., 3f, compound 3 in ) exhibit stronger antimicrobial and antitumor effects, likely due to increased membrane permeability .
Crystallographic Behavior :
- Hydrogen-bonding patterns (e.g., S(6) motifs in compound I ) contrast with the target compound’s steric hindrance, which likely disrupts intermolecular H-bonding, favoring hydrophobic packing .
Biological Activity
(Z)-5-(3,5-Di-tert-butyl-4-hydroxybenzylidene)-2-thioxo-thiazolidin-4-one is a thiazolidin-4-one derivative that has garnered attention for its diverse biological activities. The thiazolidin-4-one scaffold is significant in medicinal chemistry due to its potential as a pharmacophore, which can be modified to enhance biological efficacy. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₂₃N₁O₂S, with a molecular weight of approximately 349.5 g/mol . Its structure features a thiazolidinone ring system that is known for various pharmacological activities.
Antidiabetic Activity
One of the prominent biological activities of this compound is its interaction with peroxisome proliferator-activated receptor gamma (PPARγ). Research indicates that it enhances the binding between PPARγ and steroid receptor co-activator-1 (SRC-1), facilitating adipogenesis in 3T3-L1 pre-adipocytes. This mechanism suggests its potential utility in managing diabetes by promoting insulin sensitivity .
Antioxidant Activity
Studies have demonstrated that thiazolidin-4-one derivatives exhibit significant antioxidant properties. For instance, compounds structurally related to (Z)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene) have shown effective radical scavenging activity, which is crucial for reducing oxidative stress in various biological systems .
Anticancer Potential
The anticancer activity of thiazolidin-4-one derivatives has been extensively studied. These compounds have been shown to induce apoptosis in cancer cell lines through intrinsic and extrinsic signaling pathways. For example, derivatives similar to (Z)-5-(3,5-Di-tert-butyl-4-hydroxybenzylidene) demonstrated cytotoxic effects against HeLa cells . A comparative study revealed that these compounds could inhibit cell proliferation significantly, with IC50 values indicating their potency as anticancer agents.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been linked to its ability to modulate PPARγ activity. By enhancing PPARγ transactivation, it may reduce inflammatory responses in various tissues .
Case Study 1: PPARγ Modulation
A study investigated the ability of this compound to modulate PPARγ activity. The findings indicated that this compound significantly increased the binding affinity between PPARγ and SRC-1, leading to enhanced adipocyte differentiation in vitro .
Case Study 2: Anticancer Activity Evaluation
In a comparative analysis involving several thiazolidinone derivatives, it was found that the compound exhibited substantial cytotoxicity against multiple cancer cell lines. The research highlighted the structure-activity relationship (SAR), suggesting that specific substitutions on the thiazolidinone ring enhance anticancer properties .
Summary of Biological Activities
Q & A
Q. Basic
- 1H NMR : The Z-isomer shows a deshielded benzylidene proton (δ 7.6–8.0 ppm) due to conjugation with the thioxo group, while E-isomers exhibit upfield shifts .
- IR spectroscopy : C=S (1235–1246 cm⁻¹) and C=O (1670–1740 cm⁻¹) stretches confirm thiazolidinone ring integrity .
- X-ray crystallography : Programs like SHELXL (for refinement) and ORTEP-3 (for visualization) resolve Z-configuration via C=C bond torsion angles (e.g., <10° for planar Z-isomers) .
What are the primary biological targets of this compound, and how do its dual COX/LOX inhibitory mechanisms compare to other thiazolidinones?
Basic
The compound (also known as Darbufelone ) inhibits COX-2 (IC₅₀ = 0.8 μM) and 5-LOX (IC₅₀ = 1.2 μM), suppressing prostaglandin E2 (PGE2) and leukotriene B4 (LTB4) production .
- Mechanism : The 3,5-di-tert-butyl-4-hydroxybenzylidene group chelates iron in LOX, while the thioxothiazolidinone core blocks COX-2’s arachidonic acid binding pocket .
- Comparative data : Licofelone (a structurally similar dual inhibitor) shows weaker LOX inhibition (IC₅₀ = 3.5 μM), highlighting the critical role of steric hindrance from tert-butyl groups in enhancing selectivity .
How can researchers design in vitro assays to evaluate the compound’s anti-inflammatory efficacy while minimizing interference from redox-active metabolites?
Q. Advanced
- Cell models : Use RAW 264.7 macrophages stimulated with LPS to measure TNF-α and IL-6 suppression via ELISA. Pre-treat cells with antioxidants (e.g., NAC) to isolate COX/LOX inhibition from ROS-scavenging effects .
- Enzyme assays :
- Control experiments : Include celecoxib (COX-2 inhibitor) and zileuton (LOX inhibitor) to validate specificity .
What computational strategies are effective for modeling the compound’s interaction with COX-2 and LOX, and how can docking results be reconciled with experimental IC₅₀ discrepancies?
Q. Advanced
- Molecular docking : Use AutoDock Vina with COX-2 (PDB: 5KIR) and 5-LOX (PDB: 3V99) crystal structures. Key interactions:
- MD simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability. Discrepancies in IC₅₀ may arise from solvation effects or protein flexibility not captured in static docking .
How should researchers address contradictory reports on the compound’s cytotoxicity in cancer vs. normal cell lines?
Q. Advanced
- Dose-response profiling : Test across a wide concentration range (0.1–100 μM) in HT-29 (colon cancer) and HEK293 (normal) cells. Use MTT assays with 48-hour exposure .
- Mechanistic studies :
- Data normalization : Express cytotoxicity relative to positive controls (e.g., 5-FU for cancer cells) to account for batch variability .
What strategies improve the regioselectivity of benzylidene substitution during synthesis to avoid unwanted byproducts?
Q. Advanced
- Microwave-assisted synthesis : Reduces reaction time (20 minutes vs. 2 hours), minimizing thermal degradation and E-isomer formation .
- Solvent effects : Polar aprotic solvents (DMF) favor Z-isomer via stabilization of the transition state .
- Additives : Catalytic piperidine enhances condensation kinetics, achieving >90% Z-isomer purity .
How do hydrogen-bonding patterns in the crystal structure influence the compound’s stability and solubility?
Q. Advanced
- X-ray analysis : SHELXL-refined structures reveal intermolecular H-bonds between the hydroxyl group and thioxo sulfur (2.8–3.1 Å), stabilizing the lattice .
- Solubility prediction : LogP calculations (ChemAxon) indicate poor aqueous solubility (LogP = 4.2), necessitating DMSO or cyclodextrin-based formulations for in vivo studies .
What structural modifications of the thiazolidinone core enhance metabolic stability without compromising dual COX/LOX inhibition?
Q. Advanced
- Modification sites :
- In vitro assays : Microsomal stability tests (human liver microsomes + NADPH) quantify half-life improvements .
How can researchers leverage synergistic effects by combining this compound with other anti-inflammatory agents?
Q. Advanced
- Combination index (CI) : Calculate via Chou-Talalay method using CompuSyn. For example, pairing with low-dose aspirin (COX-1 inhibitor) shows additive effects (CI = 0.9) in reducing PGE2 .
- Transcriptomic profiling : RNA-seq of treated macrophages identifies pathways (e.g., NF-κB) for targeted polytherapy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
